molecular formula C13H17NS B14249925 Benzene, 1-(1,1-dimethylethyl)-4-(2-isothiocyanatoethyl)- CAS No. 184003-55-2

Benzene, 1-(1,1-dimethylethyl)-4-(2-isothiocyanatoethyl)-

Cat. No.: B14249925
CAS No.: 184003-55-2
M. Wt: 219.35 g/mol
InChI Key: QVVICWSFQKFSEG-UHFFFAOYSA-N
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Description

Benzene, 1-(1,1-dimethylethyl)-4-(2-isothiocyanatoethyl)- is a complex organic compound with a unique structure. It consists of a benzene ring substituted with a 1,1-dimethylethyl group and a 2-isothiocyanatoethyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(1,1-dimethylethyl)-4-(2-isothiocyanatoethyl)- typically involves multiple steps One common method includes the alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the 1,1-dimethylethyl group

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(1,1-dimethylethyl)-4-(2-isothiocyanatoethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

    Substitution: Halogenating agents, nucleophiles (e.g., amines, alcohols), appropriate solvents (e.g., dichloromethane, ethanol).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzene, 1-(1,1-dimethylethyl)-4-(2-isothiocyanatoethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of Benzene, 1-(1,1-dimethylethyl)-4-(2-isothiocyanatoethyl)- involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-(1,1-dimethylethyl)-4-(2-isocyanatoethyl)-
  • Benzene, 1-(1,1-dimethylethyl)-4-(2-aminomethyl)-
  • Benzene, 1-(1,1-dimethylethyl)-4-(2-hydroxyethyl)-

Uniqueness

Benzene, 1-(1,1-dimethylethyl)-4-(2-isothiocyanatoethyl)- is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the fields of chemistry and biology.

Properties

CAS No.

184003-55-2

Molecular Formula

C13H17NS

Molecular Weight

219.35 g/mol

IUPAC Name

1-tert-butyl-4-(2-isothiocyanatoethyl)benzene

InChI

InChI=1S/C13H17NS/c1-13(2,3)12-6-4-11(5-7-12)8-9-14-10-15/h4-7H,8-9H2,1-3H3

InChI Key

QVVICWSFQKFSEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCN=C=S

Origin of Product

United States

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